![molecular formula C9H14F2N4O2 B2574934 Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate CAS No. 2226182-24-5](/img/structure/B2574934.png)
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate, also known as DFP-10917, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the activity of enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to have various biochemical and physiological effects. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate increased the expression of genes involved in cell cycle arrest and apoptosis in cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to reduce the accumulation of amyloid beta in the brain, which is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is that it has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood, which makes it difficult to determine its potential as a therapeutic agent. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may have limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate research. One direction is to further investigate the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate. This may involve studying the interactions of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate with enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Another direction is to investigate the potential of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate as a treatment for Alzheimer's disease. This may involve studying the effects of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate on amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, future research may involve modifying the structure of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis method of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate involves the reaction of tert-butyl N-(3-bromopropyl)carbamate with 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a therapeutic agent for various diseases. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate showed anti-proliferative activity against human cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-6-4-5(12)14-15(6)7(10)11/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJVJSCUJADSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
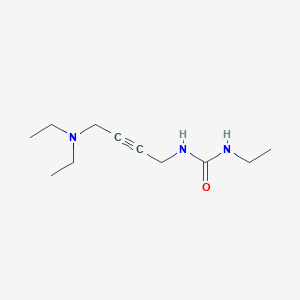
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
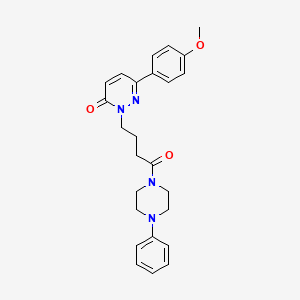
![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)
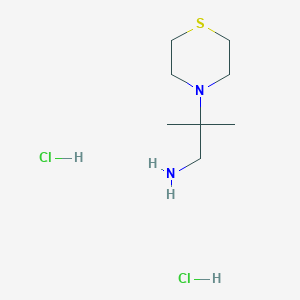
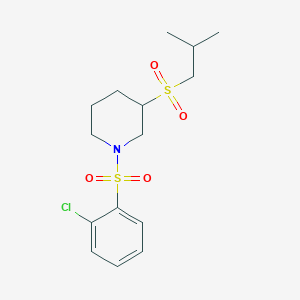
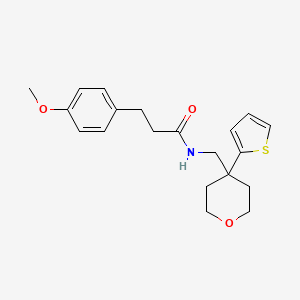


![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
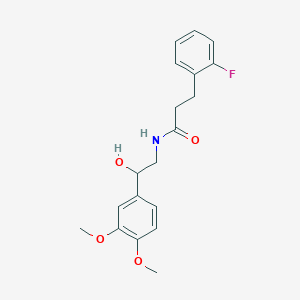
![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)
![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)